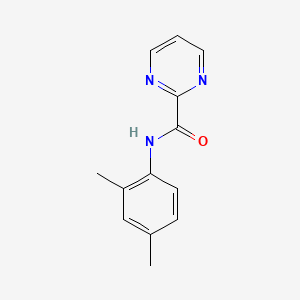

![molecular formula C15H13NO4 B5544141 2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)

2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime], also known as Menadione, is a synthetic compound that belongs to the class of quinones. It is a derivative of vitamin K and is widely used in scientific research due to its unique properties. Menadione is synthesized by the reaction of 2-methoxybenzoic acid with 2-methyl-1,4-benzoquinone.

Applications De Recherche Scientifique

1. Chemical Transformations and Synthesis

The rearrangement of N-oxyenamines and related reactions, including those involving 2-methylbenzo-1,4-quinone derivatives, can lead to the synthesis of various heterocyclic compounds. These compounds have potential applications in the development of new drugs and materials. Specifically, the reaction of oximes with certain reagents can afford N-methyloxazolones and enable direct α-oxygenation of carbonyl compounds, facilitating novel synthetic routes (Tabolin & Ioffe, 2014).

2. Environmental Chemistry and Oxidation Studies

In environmental chemistry, the study of ozonolysis of lignin models, including methoxybenzenes, is significant. These studies help in understanding the degradation of complex organic compounds in natural environments. For example, the reaction of 1,4-dimethoxybenzene with ozone leads to the formation of various hydroxylation and quinone products, providing insights into the oxidative breakdown pathways of similar compounds (Mvula, Naumov, & von Sonntag, 2009).

3. Applications in Energy Storage

In the field of energy storage, derivatives of 2-methylbenzo-1,4-quinone have been investigated for their potential use in Li-ion batteries. These compounds, especially those with methoxy substitutions, can act as redox shuttles, enhancing the performance and safety of batteries. They have been shown to effectively prevent overcharging in batteries based on LiFePO4 cathode material (Pirnat, Gaberšček, & Dominko, 2013).

Propriétés

IUPAC Name |

[(E)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-10-9-11(17)7-8-13(10)16-20-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3/b16-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRVWLPLXDKFKQ-DTQAZKPQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=CC1=NOC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=CC(=O)C=C/C1=N\OC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1E)-2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-methoxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)

![N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)

![N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)

![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)

![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)

![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)

![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)

![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)